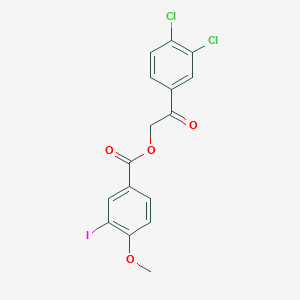
2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is an organic compound that features a complex structure with multiple functional groups, including dichlorophenyl, oxoethyl, iodo, and methoxybenzoate moieties. This compound is of interest in various fields of chemical research due to its potential reactivity and applications in synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate typically involves multiple steps:
-
Formation of 3,4-dichlorophenyl-2-oxoethyl intermediate
Starting materials: 3,4-dichlorobenzaldehyde and ethyl acetoacetate.
Reaction conditions: The aldol condensation reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to yield the intermediate.
-
Iodination of 4-methoxybenzoic acid
Starting materials: 4-methoxybenzoic acid and iodine.
Reaction conditions: The iodination is performed using iodine and an oxidizing agent like potassium iodate in an acidic medium to obtain 3-iodo-4-methoxybenzoic acid.
-
Esterification
Starting materials: The intermediate 3,4-dichlorophenyl-2-oxoethyl and 3-iodo-4-methoxybenzoic acid.
Reaction conditions: The esterification is typically conducted using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts under mild conditions.
Major Products
Oxidation: 2-(3,4-dichlorophenyl)-2-oxoethyl 3-hydroxy-4-methoxybenzoate.
Reduction: 2-(3,4-dichlorophenyl)-2-hydroxyethyl 3-iodo-4-methoxybenzoate.
Substitution: 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(substituted)-4-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reactivity Studies: Investigated for its reactivity patterns and mechanisms in organic synthesis.
Biology
Biological Activity: Potentially explored for its biological activity, including antimicrobial or anticancer properties.
Medicine
Drug Development: Studied as a potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and applications.
Uniqueness
2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and potential applications in synthesis and medicinal chemistry. The combination of these functional groups may provide distinct advantages in terms of reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-iodo-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2IO4/c1-22-15-5-3-10(7-13(15)19)16(21)23-8-14(20)9-2-4-11(17)12(18)6-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMIKIJGCKFSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B3709686.png)

![N-[[4-(diethylamino)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide](/img/structure/B3709700.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-hydroxybenzamide](/img/structure/B3709708.png)
![3-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B3709715.png)
![1-(5-CHLORO-2-METHOXYBENZOYL)-3-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA](/img/structure/B3709719.png)
![3-bromo-N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3709724.png)
![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(2-fluorophenyl)acetamide](/img/structure/B3709730.png)
![4-isopropoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3709736.png)
![(5E)-1-(2-chlorophenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3709745.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3709757.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3709762.png)

![N-[(2-methoxyphenyl)methyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B3709770.png)
